1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide
Description
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.C2F6NO4S2/c1-2-8-6-4-3-5-7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-7H,2H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWJDYQCOZNHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide can be synthesized through a multi-step process:
Formation of 1-ethylpyridinium bromide: Ethyl bromide is reacted with pyridine to form 1-ethylpyridinium bromide.
Ion exchange reaction: The 1-ethylpyridinium bromide is then reacted with lithium bis(trifluoromethylsulfonyl)imide in an aqueous solution to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through techniques such as recrystallization and vacuum drying .
Chemical Reactions Analysis
Types of Reactions
1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Redox reactions: It can undergo redox reactions, making it useful in electrochemical applications.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Redox reactions: These reactions often involve the use of electrochemical cells with appropriate electrodes and electrolytes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted pyridinium compounds .
Scientific Research Applications
Energy Storage Applications
Battery Electrolytes:
EPyTFSI is being investigated as a potential electrolyte for batteries, particularly lithium-ion and lithium-sulfur batteries. Its high ionic conductivity and thermal stability make it suitable for use in these applications. The compound's ability to dissolve lithium salts enhances its effectiveness as an electrolyte, contributing to improved battery performance and longevity .
Supercapacitors:
In supercapacitor technology, EPyTFSI has been studied for its role in enhancing energy density and power output. Its electrochemical stability allows for higher voltage operations, which is crucial for the efficiency of supercapacitors .
Catalysis
Catalytic Reactions:
EPyTFSI serves as a solvent and catalyst in various organic reactions. Its unique properties facilitate reactions such as Friedel-Crafts acylation and alkylation. The ionic nature of EPyTFSI can stabilize transition states, thereby increasing reaction rates and yields .
Green Chemistry:
The use of EPyTFSI aligns with green chemistry principles, as it can often replace traditional organic solvents that are harmful to the environment. Its recyclability and low volatility contribute to more sustainable chemical processes .
Solvent Applications
Dissolution of Biomass:
EPyTFSI has been explored for its ability to dissolve cellulose and other biomass components. This property is particularly valuable in biorefinery processes where biomass needs to be converted into biofuels or other chemicals .
Extraction Processes:
The compound is also used in extraction processes, such as the separation of metals from ores or waste streams. Its ability to selectively solvate certain ions makes it effective for such applications .
- Lithium-Ion Batteries: Research indicates that incorporating EPyTFSI into lithium-ion batteries significantly improves their cycle life and capacity retention compared to conventional electrolytes .
- Biomass Dissolution: A study demonstrated that EPyTFSI could dissolve up to 20% cellulose at elevated temperatures, facilitating subsequent enzymatic hydrolysis into glucose .
Mechanism of Action
The mechanism by which 1-ethylpyridinium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The ethylpyridinium cation and bis(trifluoromethylsulfonyl)imide anion interact with other molecules and ions through electrostatic forces. This interaction facilitates various chemical reactions and processes, such as ion transport in batteries and catalysis in chemical reactions .
Comparison with Similar Compounds
Imidazolium-Based ILs
1-Ethyl-3-methylimidazolium [NTf2] ([EMIM][NTf2], CAS 174899-82-2):
- Viscosity : 37 cP at 25°C, lower than [EPy][NTf2] (41 cP) due to reduced hydrogen-bonding interactions in imidazolium cations .
- Thermal Stability : Decomposition onset at ~260°C, comparable to [EPy][NTf2] .
- Electrical Conductivity : 7.47 mS/cm at 30°C, higher than [EPy][NTf2] (6.3 mS/cm) due to greater cation mobility .
- Melting Point : 256–268°C, significantly higher than [EPy][NTf2] (32°C), attributed to stronger cation–anion interactions in imidazolium systems .
1-Butyl-3-methylimidazolium [NTf2] ([BMIM][NTf2]):
Other Pyridinium-Based ILs
1-Ethyl-2-methylpyridinium [NTf2] :
1-Butyl-4-methylpyridinium [NTf2] :
Pyrrolidinium- and Piperidinium-Based ILs
1-Butyl-1-methylpyrrolidinium [NTf2] ([BMPyr][NTf2]):
1-Methyl-1-propylpiperidinium [NTf2] :
Key Property Comparison Table
Mechanistic Insights
- Cation–Anion Interactions : Imidazolium cations exhibit stronger hydrogen bonding with [NTf2]<sup>−</sup> via C(2)–H groups, leading to higher melting points and viscosities compared to pyridinium analogues .
- Substituent Effects : Alkyl chain length and substituent position (e.g., 2-methyl vs. 4-methyl pyridinium) alter packing efficiency and intermolecular forces, impacting conductivity and thermal stability .
- Toxicity : [EPy][NTf2] shows higher acute toxicity (H315, H319) compared to imidazolium ILs, which often have undefined ecological profiles .
Biological Activity
1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C2py][NTf2], is a pyridinium-based ionic liquid that has garnered attention for its unique properties and potential biological applications. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₈H₈F₆N₂O₂S₂
- Molecular Weight : 315.29 g/mol
- Structure : The compound consists of an ethyl group attached to a pyridinium cation and a bis(trifluoromethylsulfonyl)imide anion, which contributes to its ionic characteristics.
Biological Activity Overview
This compound exhibits several biological activities that make it a candidate for various applications, particularly in the fields of biochemistry and environmental science. Below are key areas of interest regarding its biological activity:
1. Solubility and Interaction with CO₂
Research indicates that ionic liquids like [C2py][NTf2] have enhanced solubility for gases such as CO₂, which is crucial for applications in carbon capture technologies. The interactions between the bis(trifluoromethylsulfonyl)imide anion and CO₂ have been characterized using X-ray diffraction, revealing significant structural transformations upon gas absorption .
- Table 1: CO₂ Solubility Data
| Ionic Liquid | CO₂ Solubility (mmol/g) | Reference |
|---|---|---|
| 1-Ethylpyridinium NTf₂ | High | |
| 3-Methyl-1-ethylpyridinium NTf₂ | Moderate |
2. Thermal Stability and Toxicity
The compound is noted for its thermal stability and low toxicity levels compared to other ionic liquids. This characteristic makes it suitable for use in biological systems where high temperatures may be encountered. However, it can cause irritation to skin and eyes, necessitating careful handling.
3. Enzyme-Catalyzed Reactions
Ionic liquids like [C2py][NTf2] can serve as solvents or media for enzyme-catalyzed reactions, enhancing enzyme stability and activity. Studies have shown that these ionic liquids can facilitate various biochemical processes by providing a unique environment that differs from traditional organic solvents.
Case Study 1: Carbon Capture Applications
In a simulation study evaluating the efficiency of various ionic liquids in capturing CO₂ from natural gas, this compound demonstrated a high capture efficiency of over 90% under optimized conditions . This underscores its potential role in mitigating greenhouse gas emissions.
Case Study 2: Biocompatibility Assessments
A study focused on the biocompatibility of [C2py][NTf2] found that while the compound exhibits some cytotoxic effects at high concentrations, it remains largely non-toxic at lower concentrations, making it suitable for potential biomedical applications such as drug delivery systems .
Research Findings
Recent research highlights several critical findings regarding the biological activity of this compound:
- Thermodynamic Properties : The compound has been characterized thermodynamically, revealing favorable heat capacities that support its use in thermal management applications within biological contexts .
- Extraction Processes : Ionic liquids including [C2py][NTf2] have been utilized effectively in the extraction of carboxylic acids from aqueous solutions, demonstrating their utility in biochemical separations .
Q & A
Basic: What methodologies are recommended for synthesizing and verifying the purity of 1-ethylpyridinium bis(trifluoromethylsulfonyl)imide?
Answer:
Synthesis typically involves metathesis reactions between 1-ethylpyridinium halides (e.g., bromide or chloride) and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in aqueous or organic solvents. Post-synthesis purification steps, such as repeated washing with deionized water and vacuum drying, are critical to remove residual halides and solvents. Purity verification methods include:
- NMR spectroscopy : To confirm ionic liquid (IL) structure and detect impurities (e.g., unreacted precursors or water) .
- Karl Fischer titration : For quantifying water content (<0.5% is typical for high-purity ILs) .
- HPLC : To assess purity levels ≥97% .
Advanced: How does the electrochemical stability of this compound compare to imidazolium-based ILs in energy storage applications?
Answer:
Electrochemical stability is evaluated using cyclic voltammetry (CV) and impedance spectroscopy. Pyridinium-based ILs like 1-ethylpyridinium TFSI generally exhibit lower cathodic stability compared to imidazolium analogs (e.g., [C2mim][TFSI]) due to the pyridinium ring's susceptibility to reduction at potentials below -1.5 V vs. Ag/AgCl. However, their high ionic conductivity (e.g., 7.47 mS/cm at 30°C) and low viscosity (37 cP at 25°C) make them suitable for supercapacitors or battery electrolytes when paired with compatible electrodes .
Advanced: What computational modeling approaches are effective for predicting thermodynamic properties of this IL?
Answer:
The CPA (Cubic-Plus-Association) equation of state has been validated for modeling vapor pressure and liquid density of TFSI-based ILs. Parameters are derived from experimental data, with adjustments for cation structural differences (e.g., pyridinium vs. imidazolium). Molecular dynamics (MD) simulations can predict transport properties like viscosity and ion diffusivity, but require force fields optimized for pyridinium-TFSI interactions .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and ABEK respirators to avoid inhalation/contact .
- Storage : Store in sealed containers under inert gas (e.g., argon) to prevent moisture absorption and degradation .
- Disposal : Follow hazardous waste regulations; incineration with scrubbers is recommended for organic ILs .
Advanced: How do structural variations (e.g., alkyl chain length, cation symmetry) influence the solvation behavior of this IL in mixed-solvent systems?
Answer:
In mixtures with solvents like propylene carbonate (PC), the viscosity decreases and conductivity increases due to disrupted ionic associations. Pyridinium cations with shorter alkyl chains (e.g., ethyl vs. butyl) exhibit weaker van der Waals interactions, enhancing solvent miscibility. Asymmetric cations (e.g., 1-ethyl-3-methylpyridinium vs. 1-ethyl-4-methylpyridinium) show distinct solvation dynamics due to steric effects, which can be probed via FTIR or Raman spectroscopy .
Advanced: How can researchers resolve contradictions in reported viscosity and conductivity data for this IL?
Answer:
Discrepancies often arise from:
- Impurity levels : Trace water or halides significantly alter transport properties. Use ILs with ≤0.5% water and validate purity via NMR .
- Measurement conditions : Ensure consistent temperature control (±0.1°C) and calibrate viscometers/conductometers with standard reference materials .
- Sample history : Pre-dry ILs at 70°C under vacuum for 24 hours to eliminate batch-to-batch variability .
Advanced: What strategies optimize the use of this IL in CO2 capture applications?
Answer:
- Functionalization : Introduce amine groups to the pyridinium cation to enhance CO2 chemisorption capacity.
- Mixed-solvent systems : Blend with low-viscosity solvents (e.g., methanol) to improve mass transfer rates.
- High-pressure gravimetry : Measure CO2 solubility isotherms at varying temperatures (20–60°C) to assess regeneration efficiency .
Basic: What spectroscopic techniques are most effective for characterizing degradation products of this IL under thermal stress?
Answer:
- TGA-FTIR : Identifies volatile degradation products (e.g., HF, SO2) by coupling thermogravimetric analysis with infrared spectroscopy.
- ESI-MS : Detects non-volatile decomposition species (e.g., sulfonic acids) via electrospray ionization mass spectrometry .
Advanced: How does the phase behavior of 1-ethylpyridinium TFSI differ from phosphonium or ammonium-based ILs in biphasic systems?
Answer:
Pyridinium ILs exhibit lower hydrophobicity compared to phosphonium ILs (e.g., [P66614][TFSI]), leading to faster phase separation in aqueous-organic systems. Their higher polarity facilitates extraction of aromatic compounds, but requires tuning of anion-cation combinations for optimal partitioning .
Advanced: What experimental and computational methods validate the ionicity of this IL in dilute solutions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
